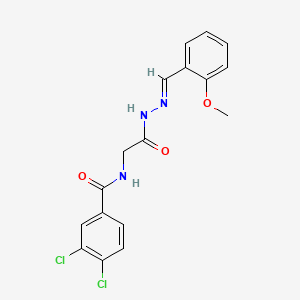![molecular formula C28H23N5O B12025599 (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile est un composé organique complexe qui présente un groupe benzimidazole, un cycle pyrazole et un groupe propenenitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile implique généralement des réactions organiques à plusieurs étapes. Une approche courante consiste à commencer par la synthèse des intermédiaires benzimidazole et pyrazole, suivie de leur couplage par une liaison propenenitrile. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions en lots à grande échelle avec des conditions optimisées pour maximiser l'efficacité et minimiser les déchets. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer la capacité de mise à l'échelle et la reproductibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile peut subir divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les oxydes correspondants.
Réduction: Les réactions de réduction peuvent conduire à la formation d'amines ou d'alcools.
Substitution: Les cycles aromatiques dans le composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour faciliter les réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des composés nitro, tandis que la réduction pourrait produire des amines.
Applications de la recherche scientifique
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme brique de base en synthèse organique pour le développement de nouveaux matériaux et composés.
Biologie: Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme candidat au développement de médicaments en raison de sa structure complexe et de ses effets thérapeutiques potentiels.
Industrie: Utilisé dans la production de matériaux avancés aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile implique son interaction avec des cibles moléculaires et des voies métaboliques au sein des systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its complex structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Unicité
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]-2-propenenitrile est unique en raison de sa combinaison de cycles benzimidazole et pyrazole, ainsi que du groupe propenenitrile. Cette complexité structurelle lui confère des propriétés chimiques et biologiques distinctes qui ne sont généralement pas trouvées dans les composés plus simples.
Propriétés
Formule moléculaire |
C28H23N5O |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H23N5O/c1-3-34-23-13-14-24(19(2)15-23)27-21(18-33(32-27)22-9-5-4-6-10-22)16-20(17-29)28-30-25-11-7-8-12-26(25)31-28/h4-16,18H,3H2,1-2H3,(H,30,31)/b20-16+ |
Clé InChI |
PPPVGBMYLIOKGU-CAPFRKAQSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12025527.png)
![[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12025528.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B12025534.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025537.png)
![N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12025540.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12025542.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12025546.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12025548.png)




![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)
